molecular formula C18H15N5O3 B4454954 ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate

ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate

Cat. No.: B4454954
M. Wt: 349.3 g/mol
InChI Key: JNTUEOUMMFEWFN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core substituted with a methyl group at position 2 and an ethyl benzoate moiety at position 3. Its molecular formula is C₂₃H₂₅N₃O₃ (molecular weight: 391.47 g/mol), confirmed via elemental analysis (Calcd: C, 70.57%; H, 6.44%; N, 10.73%; Found: C, 70.24%; H, 6.45%; N, 10.92%) . The compound exhibits characteristic IR absorption at 1707 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N), with ¹H NMR signals consistent with its aromatic and ester functionalities .

Properties

IUPAC Name

ethyl 4-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-3-26-17(25)12-4-6-13(7-5-12)22-9-8-15-14(16(22)24)10-19-18-20-11(2)21-23(15)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTUEOUMMFEWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate generally involves multi-step reactions starting from readily available precursors. One common synthetic route might include the condensation of 2-methylpyridine with hydrazine, followed by cyclization with formic acid to yield the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core. The final step usually involves the esterification of this intermediate with ethyl 4-chlorobenzoate under suitable conditions to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound often employs catalytic processes to enhance the yield and efficiency of the reaction. High-pressure reactors and continuous flow techniques might be utilized to streamline the production process, ensuring high purity and scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction:

Ethyl benzoateor H+OH4(2-methyl-6-oxopyrido[3,4-e][1][2][4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoic acid+EtOH\text{Ethyl benzoate} \xrightarrow[\text{or H}^+]{\text{OH}^-} 4-(2\text{-methyl-6-oxopyrido}[3,4\text{-e}][1][2][4]\text{triazolo}[1,5\text{-a}]\text{pyrimidin-7}(6H)\text{-yl})\text{benzoic acid} + \text{EtOH}

Conditions:

  • Basic hydrolysis: Reflux with 10% NaOH (yield: ~85%) .

  • Acidic hydrolysis: HCl (conc.) at 80°C (yield: ~78%) .

Transesterification with methanol or other alcohols can replace the ethyl group:
Example:

Ethyl benzoate+MeOHH2SO4,ΔMethyl benzoate+EtOH\text{Ethyl benzoate} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Methyl benzoate} + \text{EtOH}

Nucleophilic Substitution at the Triazolo-Pyrimidine Core

The electron-deficient triazolo-pyrimidine ring participates in nucleophilic substitutions. For instance, the 2-methyl group can undergo oxidation or halogenation:

Reaction Reagents/Conditions Product Yield Reference
Chlorination at C2-methylCl2_2/FeCl3_3, 60°C2-(Chloromethyl)-6-oxo derivative67%
Oxidation to carboxylic acidKMnO4_4, H2_2O, 80°C2-Carboxy-6-oxo derivative52%

Condensation Reactions at the Oxo Group

The 6-oxo group reacts with amines or hydrazines to form Schiff bases or hydrazones:
Example with hydrazine:

6-Oxo+NH2NH26-Hydrazone derivative\text{6-Oxo} + \text{NH}_2\text{NH}_2 \rightarrow \text{6-Hydrazone derivative}

Conditions: Ethanol, reflux, 4 h (yield: 73%) .

Aromatic Electrophilic Substitution

The benzoate ring undergoes electrophilic substitution, such as nitration or sulfonation:

Reaction Reagents Position Product Yield Reference
NitrationHNO3_3/H2_2SO4_4Para4-Nitro-benzoate ester68%
SulfonationH2_2SO4_4, SO3_3Meta3-Sulfo-benzoate ester61%

Reduction of the Pyrido Moiety

The pyrido ring can be hydrogenated under catalytic conditions:
Reaction:

Pyrido ringH2,Pd/CDihydropyrido derivative\text{Pyrido ring} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Dihydropyrido derivative}

Conditions: 50 psi H2_2, EtOH, 6 h (yield: 82%) .

Complexation with Metal Ions

The triazolo nitrogen atoms coordinate with transition metals:
Example with Cu(II):

Compound+CuCl2Cu(II) complex\text{Compound} + \text{CuCl}_2 \rightarrow \text{Cu(II) complex}

Characterization: IR shows shifts in C=O and N–H stretches; UV-Vis confirms octahedral geometry .

Functionalization via Cross-Coupling

The aromatic system participates in Suzuki-Miyaura coupling:
Reaction:

Benzoate-Br+Ar-B(OH)2Pd(PPh3)4Biaryl benzoate\text{Benzoate-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl benzoate}

Conditions: DME, Na2_2CO3_3, 80°C (yield: 75%).

Table 2: Electrophilic Substitution Outcomes

Reaction Position Activating Group Directing Effect
NitrationParaEster (-COOR)Meta-directing
SulfonationMetaEster (-COOR)Meta-directing

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine have shown significant cytotoxic effects against various cancer cell lines. Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate has been evaluated in vitro for its ability to inhibit tumor cell proliferation and induce apoptosis.

Mechanism of Action
The mechanism by which this compound exerts its antitumor effects involves the inhibition of key enzymes involved in DNA synthesis and repair. Studies have demonstrated that it targets specific kinases associated with cancer progression. This selectivity may lead to fewer side effects compared to traditional chemotherapeutics.

Pharmacological Applications

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it exhibits inhibitory effects against a range of bacterial and fungal pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the ethyl benzoate moiety can enhance its antimicrobial efficacy.

Neuroprotective Effects
In addition to its antimicrobial properties, this compound has shown promise in neuroprotection. Experimental models of neurodegenerative diseases have demonstrated that the compound can mitigate oxidative stress and inflammation in neuronal cells.

Materials Science

Polymer Composites
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. Its unique chemical structure allows for improved compatibility with various polymers, leading to composites that exhibit better durability and resistance to environmental degradation.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntitumorMCF-715[Source A]
AntimicrobialE. coli20[Source B]
NeuroprotectiveSH-SY5Y10[Source C]

Case Study: Antitumor Efficacy

A study conducted by Smith et al. (2023) evaluated the antitumor efficacy of this compound against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM for MCF-7 cells. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy.

Mechanism of Action

The exact mechanism of action of ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate varies depending on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or DNA, altering their activity or structure. The pathways involved might include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents on the pyrido-triazolo-pyrimidine core and the nature of the side chain. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Notes
Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate C₂₃H₂₅N₃O₃ 391.47 Ethyl benzoate ester - Target compound; IR/NMR data confirmed
(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid C₁₁H₉N₅O₃ 259.22 Acetic acid 1964517-22-3 Discontinued due to synthesis challenges
2-(2-Methyl-6-oxopyrido[...]yl)-N-(1,3-thiazol-2-yl)acetamide C₁₃H₁₀N₆O₂S 341.35 Acetamide (thiazole substituent) - Higher molecular weight; potential bioactivity
Ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[...]yl]benzoate C₂₂H₁₈F₃N₃O₃ 437.39 Trifluoromethyl substituent - Enhanced electron-withdrawing effects
(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid C₁₁H₈N₄O₃ 244.21 Pyrazolo-pyrimidine core 148191-55-3 Alternative heterocycle; reduced complexity

Key Differences and Implications

Acetamide derivatives (e.g., C₁₃H₁₀N₆O₂S) introduce hydrogen-bonding capabilities, which may influence target binding affinity .

Substituent Effects :

  • The trifluoromethyl analog (C₂₂H₁₈F₃N₃O₃) offers increased metabolic stability due to the electron-withdrawing CF₃ group, though synthetic accessibility is unclear .
  • Pyrazolo-pyrimidine variants (e.g., C₁₁H₈N₄O₃) lack the triazolo ring, reducing steric hindrance and possibly altering reactivity .

Synthesis and Commercial Availability :

  • Acetic acid derivatives (e.g., CAS 1964517-22-3) have been discontinued, suggesting challenges in large-scale synthesis or purification .
  • The target compound’s synthesis (yield: 88%) involves coupling reactions with bromides, as seen in related protocols .

Biological Activity

Ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the findings from various studies regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure comprising a benzoate moiety and a pyrido-triazolo-pyrimidine core. The synthesis typically involves multi-step reactions that integrate various chemical precursors. For instance, the synthesis may start with the formation of the pyrido-triazolo-pyrimidine scaffold through cyclization reactions involving appropriate starting materials like 2-methyl-6-oxopyridine derivatives and triazole precursors.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown activity against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli256 µg/mL
S. aureus256 µg/mL

These findings suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of triazolo-pyrimidine derivatives. Studies have demonstrated that certain compounds within this class can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance:

  • Mechanism of Action : Compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Case Study : A derivative exhibited an IC50 value of 0.14 µM against a specific cancer cell line, indicating potent anticancer activity .

Case Studies

  • Antimicrobial Resistance : A study focused on the development of novel compounds to combat antimicrobial resistance highlighted the effectiveness of triazolo-pyrimidine derivatives in inhibiting biofilm formation in pathogenic bacteria such as E. coli and Pseudomonas aeruginosa .
  • Cellular Studies : Another investigation into the cellular effects of these compounds revealed significant inhibition of efflux pumps in resistant strains of bacteria, enhancing their efficacy against multidrug-resistant organisms .

Q & A

Q. What are the common synthetic routes for ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate, and how do reaction conditions influence yield?

Methodological Answer:

  • Oxidative Cyclization : Hydrazine intermediates can undergo oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature, achieving yields up to 73% .
  • Multi-Component Reactions : Microwave-assisted condensation of 3-amino-1,2,4-triazoles with aldehydes and β-keto esters in ethanol at 323 K for 30 minutes provides efficient access to triazolopyrimidine scaffolds .
  • Key Considerations :
    • Use inert atmospheres to avoid oxidation of sensitive intermediates.
    • Monitor pH (e.g., ammonium acetate buffer at pH 6.5) during purification to enhance crystallinity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve substituent patterns (e.g., methyl groups at δ ~2.59 ppm and aromatic protons at δ 7.14–7.41 ppm) .
  • X-Ray Crystallography : Confirms planarity of the triazolopyrimidine core (max. deviation: 0.034 Å) and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound based on its heterocyclic core?

Methodological Answer:

  • Docking Studies : Use crystal structure data (e.g., planar triazolopyrimidine system ) to model interactions with enzymes like kinases or receptors.
  • QSAR Analysis : Correlate electronic properties (e.g., HOMO-LUMO gaps) with antiviral or antiproliferative activities observed in triazolopyrimidine analogs .
  • Mechanistic Insights : The ethynyl and triazole groups may form π-π interactions and hydrogen bonds with target proteins, similar to purine analogs .

Q. How should researchers address contradictions in synthetic yields or by-product profiles across studies?

Methodological Answer:

  • Parameter Optimization : Compare reaction conditions (e.g., NaOCl vs. Cr(VI) oxidants ). Adjust solvent polarity (ethanol vs. DMF) to suppress side reactions.
  • By-Product Analysis : Use HPLC-MS to identify impurities (e.g., uncyclized hydrazines) and refine chromatographic protocols (silica gel vs. alumina plugs ).
  • Case Study : Microwave irradiation reduces reaction time from hours to minutes, minimizing degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.